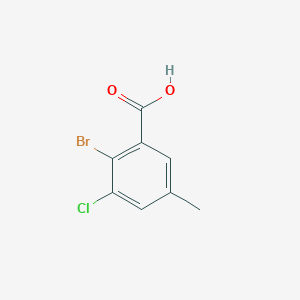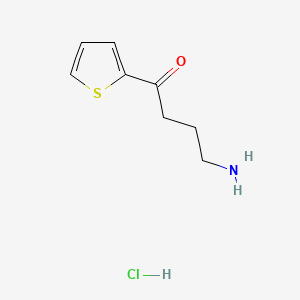![molecular formula C9H18ClNO2 B13489069 rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis: is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is characterized by the presence of an amino group attached to a cyclohexane ring, which is further connected to an acetate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, a cyclohexane derivative, undergoes a series of reactions to introduce the amino group at the desired position.
Acetate Group Introduction: The intermediate product is then reacted with methyl acetate under specific conditions to form the acetate group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.
Major Products:
Oxidation Products: Corresponding oxides or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Used as a reference standard in pharmacological studies.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of certain industrial products, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The acetate group may also participate in esterification reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of microbial growth.
Comparación Con Compuestos Similares
- rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the ring size and the position of the amino group. While rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis has a six-membered cyclohexane ring, similar compounds may have five-membered cyclopentane rings.
- Chemical Properties: These structural differences can influence the chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The variation in ring size and functional groups can also affect the biological activity, making each compound unique in its interactions with biological targets.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 |
Clave InChI |
BMQLEIPIDXBXCX-WLYNEOFISA-N |
SMILES isomérico |
COC(=O)C[C@@H]1CCC[C@@H](C1)N.Cl |
SMILES canónico |
COC(=O)CC1CCCC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)




![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)

![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)





